Product packaging for 2-(5-methyl-1H-pyrazol-3-yl)acetic acid(Cat. No.:CAS No. 1024606-13-0)

2-(5-methyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B2743698
CAS No.: 1024606-13-0
M. Wt: 140.142
InChI Key: XSRSEEZCZRABDP-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-pyrazol-3-yl)acetic acid (CAS 41669-06-1) is a high-purity chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . This compound features a pyrazole ring, a privileged scaffold in medicinal chemistry that is present in numerous molecules with significant biological activities . The acetic acid functional group on the heterocyclic ring makes it a versatile building block for the synthesis of more complex molecules, particularly through amidation or further functionalization of the carboxylic acid group . As a pyrazole derivative, this compound is a valuable intermediate in organic synthesis and drug discovery. Pyrazole cores are found in compounds of agricultural and pharmaceutical importance, and research into their chemistry is constantly growing due to their reliable and repeatable synthesis methods . Specifically, this acid can be used to create novel pyrazole-s-triazine hybrids, which are a key area of investigation for developing new anticancer agents . Furthermore, similar pyrazole-acetic acid structures are utilized in synthesizing pyrazole amide derivatives, which have shown potential as antibacterial agents against resistant strains of bacteria . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. It is recommended to store the product in a cool (2-8°C), dark place, kept sealed in a dry environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B2743698 2-(5-methyl-1H-pyrazol-3-yl)acetic acid CAS No. 1024606-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-2-5(8-7-4)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRSEEZCZRABDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41669-06-1
Record name 2-(5-methyl-1H-pyrazol-3-yl)acetic acid
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Significance of Pyrazole Acetic Acid Scaffolds in Organic Chemistry

Pyrazole (B372694) scaffolds are fundamental building blocks in organic and medicinal chemistry. mdpi.com Their importance stems from the unique structural and electronic properties of the pyrazole ring, which is aromatic and possesses both a pyrrole-type nitrogen (a proton donor) and a pyridine-type nitrogen (a proton acceptor). mdpi.com This dual nature makes pyrazoles versatile in forming a variety of intermolecular interactions.

The pyrazole nucleus is a core structural feature in numerous compounds that exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. globalresearchonline.netnih.govmdpi.com Consequently, pyrazole-containing compounds are integral to many FDA-approved pharmaceuticals. nih.gov The incorporation of an acetic acid moiety to the pyrazole ring, creating a pyrazole acetic acid scaffold, further enhances its utility. The carboxylic acid group serves as a highly versatile functional handle, allowing for straightforward chemical modifications such as amidation and esterification. atomfair.com This adaptability enables chemists to systematically alter the molecule's properties to achieve desired functions, making pyrazole acetic acid scaffolds valuable intermediates in the synthesis of new materials and potential therapeutic agents. researchgate.net

Overview of the Research Landscape for 2 5 Methyl 1h Pyrazol 3 Yl Acetic Acid Derivatives

Research into derivatives of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid spans various fields, from materials science to medicinal chemistry. The compound serves as a precursor for creating more elaborate molecules with specific functionalities.

One area of investigation is in the development of corrosion inhibitors. A study focused on the synthesis and characterization of N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), a derivative of the title compound. nih.govacs.org This research demonstrated that the derivative could effectively protect C38 steel in a highly corrosive hydrochloric acid medium, showcasing a potential industrial application. nih.govacs.org

Table 1: Research Application of a this compound Derivative
Derivative NameApplication AreaKey FindingReference
N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB)Materials Science (Corrosion Inhibition)Demonstrated a high inhibition efficiency of 90.2% for C38 steel in 1 M HCl at a 1 mM concentration. nih.govacs.org

In the field of structural chemistry, derivatives are studied to understand their molecular conformation and intermolecular interactions, which is crucial for rational drug design. For instance, the crystal structure of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide was analyzed to determine its three-dimensional arrangement and the hydrogen bonding patterns that stabilize its crystal packing. researchgate.net Such fundamental studies provide insights into how these molecules might interact with biological targets. The calculated HOMO–LUMO energy gap for this derivative was found to be 5.0452 eV. researchgate.net Furthermore, patents have been filed that include compounds based on this scaffold for potential use in treating coronavirus infections, indicating its relevance in contemporary pharmaceutical research. chiralen.com

Rationales for Investigating 2 5 Methyl 1h Pyrazol 3 Yl Acetic Acid As a Molecular Building Block

Precursor Synthesis and Reactivity in Pyrazole Ring Formation

The formation of the pyrazole ring is a critical step in the synthesis of this compound and its analogues. This is predominantly achieved through cyclocondensation reactions, a cornerstone of heterocyclic chemistry.

Cyclocondensation Reactions Employing Hydrazine (B178648) Derivatives

The most prevalent method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govnih.govmdpi.com This reaction provides a direct and efficient route to polysubstituted pyrazoles. mdpi.com For the synthesis of the target molecule's core, a β-keto ester such as ethyl acetoacetate (B1235776) is a common starting material, which reacts with hydrazine hydrate. ijpsr.comjmchemsci.com

The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine derivative. nih.gov

In some instances, α,β-unsaturated carbonyl compounds can also be employed as precursors, which react with hydrazine derivatives to form pyrazolines that can be subsequently oxidized to pyrazoles. nih.gov The use of ionic liquids has been explored to improve the yields of such reactions, particularly when traditional solvents provide disappointing results. mdpi.com

Table 1: Examples of Precursors in Pyrazole Synthesis
Precursor 1Precursor 2Resulting Core StructureReference(s)
1,3-DiketonesHydrazine DerivativesPolysubstituted Pyrazoles nih.govmdpi.com
Ethyl AcetoacetateHydrazine Hydrate3-Methyl-5-pyrazolone ijpsr.comjmchemsci.com
ChalconesPhenylhydrazine1,3,5-Triaryl-2-pyrazolines nih.gov
α,β-Unsaturated KetonesHydrazine DerivativesPyrazolines (oxidized to pyrazoles) nih.gov

Strategies for Introduction of the Methyl and Acetic Acid Moieties

The methyl group at the 5-position of the pyrazole ring is typically introduced from the 1,3-dicarbonyl precursor. For instance, the use of ethyl acetoacetate directly provides the methyl substituent at the desired position on the resulting pyrazolone (B3327878) ring. ijpsr.comjmchemsci.com

The acetic acid moiety is commonly introduced after the formation of the pyrazole ring. A widely used strategy involves the N-alkylation of the pyrazole nitrogen with a haloacetate ester, such as ethyl bromoacetate (B1195939), followed by hydrolysis of the ester to the carboxylic acid. researchgate.netnih.govnih.gov For example, a pyrazolone intermediate can be reacted with ethyl bromoacetate in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). nih.govnih.gov Subsequent hydrolysis of the resulting ethyl 2-(5-oxo-3-methyl-pyrazol-1-yl)acetate would yield the desired acetic acid derivative.

Alternative approaches for introducing carboxylic acid groups into pyrazole rings include the oxidation of alkyl or formyl groups, or the hydrolysis of trichloromethyl derivatives, though these are less direct for the target molecule. mdpi.com

Functionalization of the Pyrazole Ring and Acetic Acid Side Chain

Once the core structure of this compound is established, further functionalization can be carried out on both the pyrazole ring and the acetic acid side chain to generate a library of analogues.

N-Alkylation and N-Acylation Reactions on the Pyrazole Nitrogen

The pyrazole ring contains a reactive nitrogen atom that can be readily alkylated or acylated. N-alkylation is a common modification, often achieved by reacting the pyrazole with an alkyl halide in the presence of a base. researchgate.netsemanticscholar.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) (THF) has been reported as an effective system for N-1 selective alkylation of indazoles, a related bicyclic system. beilstein-journals.org The choice of base and solvent can significantly influence the regioselectivity of the alkylation on unsymmetrical pyrazoles. semanticscholar.org Trichloroacetimidates in the presence of a Brønsted acid catalyst have also been developed as a method for N-alkylation of pyrazoles. semanticscholar.org

N-acylation can be achieved by reacting the pyrazole with an acyl chloride or anhydride. This introduces an acyl group onto the pyrazole nitrogen, which can influence the electronic properties and biological activity of the molecule.

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid group of the acetic acid side chain is a versatile handle for further derivatization, primarily through esterification and amidation reactions.

Esterification can be performed by reacting the carboxylic acid with an alcohol under acidic conditions, a classic Fischer esterification. researchgate.netmdpi.com Various catalysts, including solid-acid catalysts like phenolsulfonic acid-formaldehyde (PSF) resins, have been developed to improve the efficiency and recyclability of this process. organic-chemistry.org Other methods include using coupling reagents to facilitate the reaction between the carboxylic acid and the alcohol. organic-chemistry.org

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This is a crucial transformation for creating peptide-like structures and other biologically relevant molecules. The reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Several factors can be fine-tuned to achieve this.

The choice of solvent can have a significant impact on reaction outcomes. For instance, in cyclocondensation reactions, solvents like ethanol (B145695) or acetic acid are commonly used. nih.govnih.gov In some cases, solvent-free conditions or the use of unconventional media like ionic liquids have been shown to improve yields. mdpi.com

Catalysts play a vital role in many of the synthetic steps. Acid catalysts are often employed in cyclocondensation and esterification reactions. nih.govmdpi.com The use of heterogeneous catalysts is gaining traction due to their ease of separation and recyclability. organic-chemistry.org

Process intensification techniques, such as the use of ultrasound irradiation, have been shown to accelerate reaction rates and improve yields in pyrazoline synthesis. nih.gov Microwave-assisted synthesis is another technique that can significantly reduce reaction times. mdpi.com The optimization of molar ratios of reactants and the careful control of reaction temperature are also critical parameters for enhancing yields. nih.govmdpi.com

Table 2: Factors Influencing Reaction Optimization
FactorEffectExample(s)Reference(s)
SolventInfluences reaction rate and yield.Use of ethanol, acetic acid, or ionic liquids. nih.govmdpi.comnih.gov
CatalystAccelerates reaction and can improve selectivity.Acid catalysts, heterogeneous catalysts. nih.govmdpi.comorganic-chemistry.org
TemperatureAffects reaction rate and product distribution.Increasing temperature can improve yield up to a certain point. mdpi.com
Molar RatiosStoichiometry of reactants can impact yield.Optimizing the ratio of chalcone (B49325) to phenylhydrazine. nih.gov
Ultrasound/MicrowaveEnhances reaction rates and yields.Ultrasound in pyrazoline synthesis; microwave-assisted pyrazole synthesis. nih.govmdpi.com

Catalyst Utilization in Synthetic Pathways

Catalysts are instrumental in the synthesis of pyrazoles, often enhancing reaction rates, improving yields, and influencing regioselectivity. Both acid and base catalysts, as well as metal-based and other novel catalytic systems, have been employed in synthetic routes applicable to this compound and its analogues.

Acid catalysts, such as p-toluenesulphonic acid, are used in multicomponent reactions to afford pyrazolone derivatives in good yields. ijpsr.com In some cases, the addition of a strong acid like hydrochloric acid (HCl) to an amide solvent can accelerate the crucial dehydration steps in cyclocondensation reactions, leading to higher yields. nih.gov Acetic acid has also been utilized as a catalyst in the Vilsmeier-Haack reaction to produce 4-formyl-1-phenylpyrazoles. mdpi.com

Base catalysis is also a common strategy. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used effectively in the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds to produce pyrazole-5-carboxylates with excellent regioselectivity. nih.gov Imidazole has been reported as a catalyst for producing pyrazole compounds in aqueous media, aligning with green chemistry principles. acs.org

Transition-metal catalysts and other metal-containing compounds have shown high efficacy. A homogeneous catalytic system using FeCl₃/PVP in a green solvent mixture has been reported for the synthesis of 5-aminopyrazole-4-carbonitriles. mdpi.com Cerium(IV) sulfate (B86663) (Ce(SO₄)₂) has been used as a reusable and environmentally friendly catalyst for the synthesis of pyrazolone derivatives in a water/ethanol solution, offering high yields and short reaction times. ijpsr.com Heterogeneous catalysts, including magnetic nano-[CoFe₂O₄] and various nickel-based systems, have been applied in one-pot syntheses of pyrazoles, facilitating easy catalyst recovery and reuse. researchgate.net In a metal-free approach, molecular iodine has been shown to mediate a multicomponent synthesis of aminopyrazole-thioether derivatives. mdpi.com

Table 1: Overview of Catalysts in Pyrazole Synthesis
CatalystCatalyst TypeReaction TypeKey Findings/AdvantagesReference
p-Toluenesulphonic acid (p-TSA)AcidFour-component sequential reactionEffective in water for synthesizing pyrazolones. ijpsr.com
Hydrochloric acid (HCl)AcidCyclocondensationAccelerates dehydration steps in amide solvents, increasing yields. nih.gov
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Base1,3-Dipolar cycloadditionProvides excellent regioselectivity and good yields. nih.gov
ImidazoleBaseMulticomponent reactionFunctions effectively in aqueous media, supporting green synthesis. acs.org
FeCl₃/Polyvinyl pyrrolidine (B122466) (PVP)Homogeneous MetalCyclocondensationAccelerates addition and intramolecular cyclization in a green solvent. mdpi.com
Magnetic nano-[CoFe₂O₄]Heterogeneous MetalMulticomponent condensationCatalyst is easily recoverable with an external magnet and reusable. researchgate.net
Iodine (I₂)Non-metalMulticomponent reactionEnables a metal-free synthesis of aminopyrazole-thioethers. mdpi.com

Solvent Effects and Temperature Control in Cyclization Reactions

The choice of solvent and the precise control of temperature are critical parameters in the cyclization reactions that form the pyrazole ring. These factors can significantly influence reaction kinetics, product distribution, and regioselectivity.

Research has shown that aprotic dipolar solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) can provide better results than commonly used polar protic solvents such as ethanol, particularly in the regioselective synthesis of 1-arylpyrazoles from 1,3-dicarbonyl compounds. nih.gov The cyclocondensation of diketones with hydrazine can proceed at ambient temperature in DMAc. nih.gov However, there is a strong shift towards using environmentally benign solvents. Water, in particular, is highlighted as a green solvent for various pyrazole syntheses, including multicomponent reactions. acs.orgresearchgate.netthieme-connect.com Ionic liquids have also emerged as alternative green solvents, demonstrating potential for the divergent synthesis of pyrazoles. nih.gov In some advanced protocols, reactions are conducted under solvent-free conditions, often assisted by microwave irradiation, which can drastically reduce reaction times and improve yields. mdpi.comresearchgate.netscielo.br

Temperature is a key variable for controlling reaction pathways. For example, a temperature-controlled divergent synthesis has been developed where tuning the reaction temperature to 95 °C in either an ionic liquid or ethanol allows for the selective synthesis of either 1H-pyrazoles or 1-tosyl-1H-pyrazoles from the same starting materials. nih.gov In microwave-assisted syntheses, temperature can determine the final product structure; milder temperature conditions may yield the intermediate 4,5-dihydro-1H-pyrazole, whereas more drastic temperatures promote dehydration to form the aromatic pyrazole ring. researchgate.netscielo.br

Table 2: Effects of Solvents and Temperature on Pyrazole Synthesis
ParameterConditionReaction TypeObserved EffectReference
SolventAprotic dipolar (e.g., DMAc) vs. Protic (e.g., Ethanol)CyclocondensationAprotic dipolar solvents can improve yields and regioselectivity. nih.gov
SolventWaterMulticomponent reactionServes as a green, cost-effective, and universal solvent. acs.orgresearchgate.netthieme-connect.com
SolventIonic Liquid (e.g., [HDBU][OAc])Electrophilic cyclizationActs as a recyclable green solvent, enabling divergent synthesis. nih.gov
SolventSolvent-freeCyclocondensation (Microwave-assisted)Drastically reduces reaction time and improves yields. researchgate.netscielo.br
TemperatureAmbient TemperatureCyclocondensationSufficient for reaction in aprotic dipolar solvents like DMAc. nih.gov
Temperature95 °CElectrophilic cyclizationControls divergent synthesis pathway to yield different product types. nih.gov
TemperatureMild vs. Drastic (Microwave)CyclocondensationMild conditions yield 4,5-dihydro-1H-pyrazoles; drastic conditions yield dehydrated pyrazoles. scielo.br

Green Chemistry Approaches in this compound Synthesis (Theoretical/Proposed)

While specific green synthesis protocols for this compound are not extensively documented, the principles of green chemistry are widely applied to the synthesis of pyrazole derivatives and can be theoretically extended to this target molecule. nih.govbenthamdirect.com These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net

A proposed green synthesis of this compound could involve a one-pot, multicomponent reaction. researchgate.netnih.gov This strategy is atom-economical and operationally simple. nih.gov The synthesis could theoretically start from hydrazine hydrate, a suitable four-carbon 1,3-dicarbonyl precursor to the acetic acid and methyl moieties, and potentially another component depending on the specific pathway chosen.

The reaction would be conducted in an environmentally benign solvent such as water or a biodegradable ionic liquid, or potentially under solvent-free conditions. thieme-connect.comnih.gov To accelerate the reaction and reduce energy consumption, alternative energy sources like microwave irradiation or ultrasonication could be employed. benthamdirect.comresearchgate.netresearchgate.net These techniques often lead to significantly shorter reaction times and higher yields compared to conventional heating. researchgate.net

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an aromatic system containing a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). nih.govnih.gov This arrangement creates an electron distribution where the C4 position is relatively electron-rich, while the C3 and C5 positions are electron-deficient due to the electronegativity of the adjacent nitrogen atoms. chemicalbook.comquora.com This electronic profile is central to its reactivity.

Electrophilic Aromatic Substitution Potentials (Theoretical)

Electrophilic aromatic substitution (SEAr) on pyrazoles preferentially occurs at the C4 position, which typically has the highest electron density. chemicalbook.comquora.compharmaguideline.com The reaction proceeds through a standard SEAr mechanism, involving the attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For this compound, the C4 position is the sole unsubstituted carbon on the ring, making it the primary target for electrophiles. The substituents at C3 and C5 modulate the ring's reactivity.

Activating/Deactivating Influence : The methyl group at C5 is an electron-donating group (EDG), which should increase the nucleophilicity of the pyrazole ring and activate it towards electrophilic attack. Conversely, the acetic acid moiety at C3, specifically the carboxymethyl group (-CH₂COOH), is generally considered an electron-withdrawing group (EWG), which deactivates the ring. The net effect on the reaction rate will depend on the balance of these opposing electronic influences.

Reaction Conditions : The reaction medium's pH is critical. In strongly acidic conditions, the pyridine-like N2 atom can be protonated, forming a pyrazolium (B1228807) ion. This significantly deactivates the ring towards electrophilic attack. chemicalbook.comrrbdavc.org Therefore, SEAr reactions on pyrazoles are typically conducted in neutral or alkaline media. rrbdavc.org

Below is a table summarizing potential electrophilic aromatic substitution reactions on the C4 position of the title compound.

Reaction Typical Reagents Potential Product Notes
NitrationHNO₃ / H₂SO₄2-(4-Nitro-5-methyl-1H-pyrazol-3-yl)acetic acidRequires careful control of acidic conditions to avoid deactivation.
HalogenationBr₂ in CCl₄ or NBS2-(4-Bromo-5-methyl-1H-pyrazol-3-yl)acetic acidGenerally proceeds readily for electron-rich heterocycles.
SulfonationFuming H₂SO₄2-(5-Methyl-3-(carboxymethyl)-1H-pyrazol-4-yl)sulfonic acidStrong acidic conditions may inhibit the reaction.
Friedel-Crafts AcylationRCOCl / AlCl₃2-(4-Acyl-5-methyl-1H-pyrazol-3-yl)acetic acidThe Lewis acid catalyst can complex with the nitrogen atoms, deactivating the ring.

Nucleophilic Substitution Reactions (Theoretical)

Direct nucleophilic aromatic substitution (SNAr) on an unsubstituted, electron-rich aromatic ring like pyrazole is generally not feasible. However, the electronic nature of the pyrazole ring makes the C3 and C5 positions electron-deficient and theoretically susceptible to nucleophilic attack, particularly if a suitable leaving group is present at these positions. nih.govchemicalbook.comnih.gov

For this compound, a nucleophilic attack would not occur on the existing structure. A hypothetical scenario would involve a derivative, such as 2-(5-methyl-3-chloro-1H-pyrazol-yl)acetic acid. In this case, a nucleophile (Nu⁻) could potentially displace the chloride ion at the C3 position.

The mechanism would likely follow an addition-elimination pathway, characteristic of SNAr reactions. The presence of the two ring nitrogen atoms would help stabilize the negative charge in the intermediate Meisenheimer complex. Alternatively, under conditions involving strong bases, ring-opening pathways can occur, initiated by deprotonation at C3. nih.govpharmaguideline.com

Carboxylic Acid Functional Group Transformations

The acetic acid side chain provides a second reactive center on the molecule, allowing for a variety of transformations common to carboxylic acids.

Decarboxylation Pathways and Mechanisms

The removal of the carboxyl group from this compound would yield 3,5-dimethylpyrazole. While thermal decarboxylation of aryl-acetic acids can be challenging, several catalytic methods are effective for heteroaromatic carboxylic acids.

Silver-Catalyzed Protodecarboxylation : A common method involves heating the heteroaromatic carboxylic acid in a solvent like DMSO with a silver catalyst (e.g., Ag₂CO₃) and a proton source like acetic acid. nih.govorganic-chemistry.orgorganic-chemistry.org The mechanism is thought to involve the formation of a silver carboxylate, followed by the generation of a silver-arene intermediate which is then protonated to yield the final product.

Copper-Catalyzed Oxidative Decarboxylation : Phenylacetic acids can undergo decarboxylation in the presence of a copper catalyst and an oxidant (like molecular oxygen). organic-chemistry.org This pathway, however, typically yields carbonyl compounds rather than simple protodecarboxylation products.

Photoredox Catalysis : Modern methods utilize visible-light photoredox catalysis for the decarboxylation of carboxylic acids to generate radicals, which can then be functionalized. researchgate.netrsc.org This approach could be used for hydrodecarboxylation or for coupling reactions.

The table below outlines potential conditions for the protodecarboxylation of the title compound.

Method Catalyst/Reagents Solvent Temperature Potential Product
Silver-CatalyzedAg₂CO₃, Acetic AcidDMSO~120 °C3,5-Dimethylpyrazole
Copper-CatalyzedCu(I) oxide, 1,10-phenanthrolineNMP or QuinolineHigh (Microwave)3,5-Dimethylpyrazole
PhotoredoxOrganic Dye/Iridium Complex, H-atom donorOrganic SolventRoom Temp.3,5-Dimethylpyrazole

Reductions to Alcohol Derivatives

The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(5-methyl-1H-pyrazol-3-yl)ethanol. This is a common transformation that requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. libretexts.org

Lithium Aluminum Hydride (LiAlH₄) : This is the most common and effective reagent for this transformation. masterorganicchemistry.comambeed.com The reaction is typically carried out in an anhydrous ethereal solvent (e.g., diethyl ether or THF). The mechanism involves an initial acid-base reaction between the acidic carboxylic proton and a hydride ion. youtube.comstackexchange.com Subsequent hydride attacks on the carbonyl carbon lead to the formation of an aldehyde intermediate, which is immediately reduced further to the primary alcohol. youtube.com An acidic workup is required to protonate the resulting alkoxide and decompose the aluminum salts. libretexts.org

Reaction Scheme: R-COOH + LiAlH₄ (in ether) → [Intermediate Complex] → (H₃O⁺ workup) → R-CH₂OH

The expected product of this reduction is 2-(5-methyl-1H-pyrazol-3-yl)ethanol.

Oxidation Reactions and Product Characterization

The pyrazole ring is generally stable and resistant to oxidation. chemicalbook.com However, the side chains and, under harsh conditions, the ring itself can be oxidized.

Side-Chain Oxidation : The methyl group at C5 is a potential site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially oxidize the methyl group to a carboxylic acid, yielding 3-(carboxymethyl)-1H-pyrazole-5-carboxylic acid. The methylene (B1212753) bridge of the acetic acid group could also be oxidized. For example, the oxidation of the corresponding alcohol, 2-(pyrazol-3-yl)ethanol, with KMnO₄ has been shown to yield a mixture of 2-oxo-2-(pyrazol-3-yl)acetic acid and pyrazole-3-carboxylic acid. researchgate.net A similar outcome might be expected from the oxidation of the acetic acid itself under vigorous conditions.

Ring Oxidation : While the pyrazole ring is robust, certain oxidative systems can functionalize it. For instance, biological oxidation via cytochrome P-450 has been shown to produce 4-hydroxypyrazole from pyrazole. nih.gov Strong chemical oxidation can lead to ring cleavage. chemicalbook.com Studies on the oxidation of pyrazole derivatives with permanganate have shown the formation of products like methylaminopyrazole, dimethylamine, and carbon dioxide, indicating ring fragmentation. aun.edu.eg

Oxidative Coupling : Under specific catalytic conditions (e.g., copper catalysis), aminopyrazoles can undergo oxidative N-N coupling to form azopyrazoles. nih.gov While not directly applicable to the title compound, this illustrates a less common oxidative pathway for pyrazole derivatives.

The potential products from the oxidation of this compound are diverse and highly dependent on the oxidant and reaction conditions used.

Oxidizing Agent Potential Reaction Site Potential Product(s)
KMnO₄ (strong)Methyl group (C5)3-(Carboxymethyl)-1H-pyrazole-5-carboxylic acid
KMnO₄ (strong)Methylene group (-CH₂-)2-Oxo-2-(5-methyl-1H-pyrazol-3-yl)acetic acid
Ozonolysis / Strong OxidantsPyrazole RingRing cleavage products (e.g., dicarboxylic acids, CO₂)
Cytochrome P-450 (enzymatic)Pyrazole Ring (C4)2-(4-Hydroxy-5-methyl-1H-pyrazol-3-yl)acetic acid

Hydrolysis and Esterification Reactions

Hydrolysis Reactions

Hydrolysis, in this context, refers to the cleavage of an ester derivative of this compound to yield the parent carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis, also known as saponification, is a common method for cleaving esters. thieme-connect.de This process is typically irreversible as the carboxylate salt is formed. The reaction generally proceeds by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. masterorganicchemistry.com The reaction is driven to completion by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Below is a table illustrating typical conditions for the hydrolysis of a methyl ester of this compound, based on general principles of ester hydrolysis. thieme-connect.deorganic-chemistry.org

ReactionReagentsSolventTemperatureProduct
Base-Catalyzed HydrolysisLithium Hydroxide (LiOH)Tetrahydrofuran (THF)/WaterRoom TemperatureThis compound
Acid-Catalyzed HydrolysisSulfuric Acid (H₂SO₄)WaterRefluxThis compound

Esterification Reactions

Esterification is the reaction of this compound with an alcohol to form an ester and water. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comathabascau.ca The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted to the right. This can be accomplished by using an excess of the alcohol or by removing water as it is formed. athabascau.ca

Alternative methods for esterification that avoid the use of strong acids and high temperatures have also been developed. These methods often involve the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative. organic-chemistry.org

The following table presents illustrative conditions for the esterification of this compound with methanol (B129727) and ethanol.

ReactionAlcoholCatalystConditionsProduct
Fischer EsterificationMethanolSulfuric Acid (H₂SO₄)RefluxMethyl 2-(5-methyl-1H-pyrazol-3-yl)acetate
Fischer EsterificationEthanolp-Toluenesulfonic acid (TsOH)Reflux, with removal of waterEthyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific research focused on the coordination chemistry of This compound . While there is a substantial body of work on the metal complexes of related pyrazole-containing ligands, the specific details regarding the synthesis, structure, and properties of complexes formed with this compound are not sufficiently documented in published studies to fulfill the detailed requirements of the requested article.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline for this specific compound. Writing such an article would require speculative information, which would not meet the standards of scientific accuracy.

Research into the coordination chemistry of analogous compounds, such as (pyrazol-1-yl)acetic acid and various acylpyrazolones, has revealed a rich and diverse range of structures and properties. This suggests that this compound likely also forms stable complexes with a variety of metal ions, but without specific experimental data, a detailed discussion remains speculative.

To provide the requested detailed analysis, dedicated research would be needed to:

Synthesize and isolate metal complexes of this compound.

Characterize these complexes using techniques such as single-crystal X-ray diffraction to determine their precise coordination modes.

Investigate their spectroscopic and magnetic properties.

Study their potential to form supramolecular assemblies.

Without such foundational research, the specific ligating properties, the influence of the pyrazole substituents on chelation, and the nature of the resulting metal complexes and their hydrogen bonding networks for this compound cannot be authoritatively described.

Coordination Chemistry and Metal Complexation of 2 5 Methyl 1h Pyrazol 3 Yl Acetic Acid

Catalytic Applications of Derived Metal Complexes

The versatility of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid as a ligand extends to the catalytic applications of its metal complexes. The presence of both a pyrazole (B372694) ring and a carboxylic acid group allows for the formation of stable complexes with a variety of transition metals, which can then act as catalysts in a range of chemical reactions. These applications span from organic synthesis to the modeling of biological systems.

Metal complexes derived from pyrazole-containing ligands have emerged as effective catalysts in a variety of organic transformations, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions. nih.govresearchgate.net The electronic properties and steric hindrance of the pyrazole ligand can be fine-tuned to influence the activity and selectivity of the metal center.

Oxidation Reactions: Copper complexes featuring pyrazole-based ligands have been investigated as catalysts for oxidation reactions. For instance, a series of Cu(I) complexes with bis(pyrazol-1-ylmethyl)pyridine ligands have demonstrated catalytic activity in both chemical and electrochemical water oxidation. rsc.org The electronic effects of substituents on the pyrazole rings were found to play a key role in the catalytic efficiency. In a study on the biomimetic oxidation of catechol, the in-situ formation of complexes with NH-pyrazole ligands and various metal salts, including copper acetate, showed significant catecholase activity. researchgate.net The reaction rate was influenced by the nature of the solvent and the specific ligand-metal combination. researchgate.net

Hydrogenation Reactions: Protic pyrazole complexes have been successfully employed in hydrogenation and transfer hydrogenation reactions. nih.gov For example, manganese catalysts coordinated to pyrazole ligands have been shown to be efficient for the transfer hydrogenation of a wide range of alcohols. rsc.org Ruthenium(II) complexes with pincer-type pyrazole ligands have been demonstrated to catalyze both the transfer hydrogenation and hydrogenation of acetophenone. nih.gov Theoretical calculations have suggested that the mechanism may involve an outer-sphere hydrogen transfer from a hydrido-pyrazole intermediate to the substrate. nih.gov

Carbon-Carbon Coupling Reactions: Palladium complexes incorporating pyrazole-containing ligands have been utilized as catalysts in C-C coupling reactions, such as the Suzuki-Miyaura cross-coupling. researchgate.netdntb.gov.ua The weak donor ability of the pyrazole motif can enhance the electrophilicity of the palladium center, which is a beneficial feature for catalytic activity. researchgate.net The steric and electronic properties of these complexes can be readily modified to optimize their catalytic performance in coupling aryl halides with aryl boronic acids. dntb.gov.ua

Table 1: Examples of Catalytic Organic Transformations Using Pyrazole-Based Metal Complexes

TransformationMetalLigand TypeSubstrate ExampleCatalyst Performance
Water OxidationCopper(I)bis(pyrazol-1-ylmethyl)pyridineWaterTON up to 4.6, TOF up to 0.31 s⁻¹ (chemical)
Transfer HydrogenationManganesePyrazole-basedAlcoholsHigh efficiency and functional group tolerance
HydrogenationRuthenium(II)Pincer-type pyrazoleAcetophenoneEffective catalysis
Suzuki-Miyaura CouplingPalladiumBulky bis(pyrazolyl)Aryl halidesModerate to excellent yields

The structural and electronic similarities between the active sites of metalloenzymes and synthetic coordination complexes have led to the development of bioinorganic models. These models provide valuable insights into the mechanisms of biological processes. Pyrazole-containing ligands, such as derivatives of this compound, are particularly interesting for constructing complexes that mimic the function of metalloenzymes. nih.gov

Enzyme Mimics: Metal complexes of pyrazole derivatives can serve as functional models for various enzymes. For example, iron complexes with Schiff base ligands containing (benz)imidazole moieties have been studied as mimics for phenoxazinone synthase activity. researchgate.net The catalytic activity in the oxidation of 2-aminophenol (B121084) to 2-aminophenoxazinone is influenced by the structure of the complex and the nature of the organic ligand. researchgate.net

In a notable study, mononuclear coordination complexes of a ligand closely related to the subject compound, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, were synthesized with Cadmium(II), Copper(II), and Iron(II). nih.gov These complexes were proposed as potential models for bioinorganic systems. The coordination sphere of the metal ions in these complexes involves the pyrazole and acetamide (B32628) functionalities, creating an environment that can be tailored to mimic the active sites of metalloproteins. nih.gov

Spectroscopic and Functional Models: The design of synthetic complexes that replicate not only the function but also the spectroscopic properties of metalloenzyme active sites is a key goal in bioinorganic chemistry. Non-covalent interactions within the second coordination sphere of these model complexes can play a significant role in their reactivity and selectivity, mimicking the microenvironment of native metalloenzymes. rsc.org

Table 2: Metal Complexes of a 2-(5-methyl-1H-pyrazol-3-yl)acetamide Derivative as Bioinorganic Models. nih.gov

Metal IonComplex FormulaPotential Bioinorganic Model Application
Cadmium(II)[Cd(L₁)₂Cl₂]Mimicking metalloenzyme active sites
Copper(II)Cu(L₁)₂(C₂H₅OH)₂₂Modeling copper-containing enzymes
Iron(II)Fe(L₂)₂(H₂O)₂₂·2H₂OSimulating non-heme iron enzyme function

L₁ = N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide L₂ = 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one (formed in situ)

Computational and Theoretical Investigations of 2 5 Methyl 1h Pyrazol 3 Yl Acetic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties, including geometries, vibrational frequencies, and electronic characteristics.

Electronic Structure Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

This analysis for 2-(5-methyl-1H-pyrazol-3-yl)acetic acid would reveal its electron-donating (HOMO) and electron-accepting (LUMO) capabilities, providing insights into its potential reaction mechanisms. For instance, a DFT study on the related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, calculated a HOMO-LUMO energy gap of 5.0452 eV, indicating high stability nih.gov. However, specific calculations for this compound are not available in the reviewed literature.

Interactive Table: Key Electronic Properties Investigated by DFT

PropertyDescriptionSignificance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron.
Energy Gap (ΔE) The energy difference between LUMO and HOMO (ELUMO - EHOMO).A larger gap implies higher stability and lower chemical reactivity.
Ionization Potential (I) The minimum energy required to remove an electron from a molecule. Approximated as -EHOMO.Relates to the molecule's tendency to undergo oxidation.
Electron Affinity (A) The energy released when an electron is added to a molecule. Approximated as -ELUMO.Relates to the molecule's tendency to undergo reduction.

Note: Specific values for this compound are not available in the cited literature.

Conformational Analysis and Tautomerism Studies

Molecules can exist in different spatial arrangements (conformers) and as isomers that differ in the position of a proton (tautomers). The pyrazole (B372694) ring in this compound can exhibit tautomerism, where the hydrogen atom on the nitrogen can shift between the two nitrogen atoms. Furthermore, the acetic acid side chain can rotate, leading to various conformers.

Computational studies are essential for determining the most stable tautomers and conformers by calculating their relative energies. This information is crucial as the biological activity and chemical reactivity of a molecule can depend heavily on its dominant three-dimensional structure. Studies on other pyrazole derivatives have successfully used DFT to explore their tautomeric equilibria researchgate.netdntb.gov.ua. A comprehensive conformational and tautomeric analysis for this compound has not been found in the existing literature.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. It is a key tool in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

For this compound, docking studies would involve placing the molecule into the active site of a specific biological target to assess its potential as an inhibitor or modulator. The results, often expressed as a docking score, help to understand the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. While numerous pyrazole derivatives have been the subject of docking studies against various targets scispace.comnih.govsemanticscholar.org, no specific docking analyses for this compound have been reported in the literature reviewed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that correlate with activity, QSAR can predict the activity of new, untested compounds.

To develop a QSAR model including this compound, it would need to be part of a larger dataset of structurally related compounds with measured biological activity against a specific target. The model could then identify which structural features of the pyrazole-acetic acid scaffold are most important for its activity. Although QSAR studies have been performed on various classes of pyrazole compounds nih.govnih.gov, no models specifically incorporating this compound were found.

Prediction of Reactivity and Interaction Parameters

DFT calculations can be used to compute a range of global and local reactivity descriptors that help predict how a molecule will interact with other chemical species. These parameters are derived from the frontier molecular orbitals and provide a quantitative measure of chemical reactivity.

Interactive Table: Common Reactivity Descriptors

DescriptorFormulaInterpretation
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution; related to the energy gap.
Chemical Softness (S) 1 / ηThe reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) χ² / (2η)Measures the ability of a species to accept electrons.

Note: Specific values for this compound are not available in the cited literature.

These parameters would quantify the reactivity of this compound. For example, a study on a similar acetamide (B32628) derivative calculated these values to understand its reactivity profile nih.gov. Additionally, mapping the Molecular Electrostatic Potential (MEP) onto the molecule's surface would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. Such specific reactivity predictions for this compound remain to be published.

Advanced Structural Characterization Techniques in Research on 2 5 Methyl 1h Pyrazol 3 Yl Acetic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is fundamental to the characterization of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, with each method probing different aspects of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. While specific experimental spectra for this exact compound are not widely published, expected chemical shifts can be reliably predicted based on data from closely related pyrazole (B372694) derivatives. nih.govmdpi.comrsc.org

In ¹H NMR, the spectrum is expected to show distinct signals for each type of proton. The methyl group (CH₃) protons on the pyrazole ring would typically appear as a singlet in the upfield region. The methylene (B1212753) protons (CH₂) of the acetic acid side chain would also produce a singlet, shifted slightly downfield due to the proximity of the electron-withdrawing carboxylic acid and pyrazole groups. A single proton attached to the pyrazole ring (C4-H) would be observed as a singlet in the aromatic region. The acidic proton of the carboxyl group (COOH) and the proton on the pyrazole nitrogen (NH) are expected to be broad singlets, and their positions can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbon of the methyl group would appear at the highest field (lowest ppm value). The methylene carbon signal would be found further downfield. The carbons of the pyrazole ring would resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and substituents. The carbonyl carbon (C=O) of the carboxylic acid group is characteristically found at the most downfield position in the spectrum. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Assignment¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
-CH₃ (pyrazole)~2.2 - 2.5Singlet~10 - 15
-CH₂- (acetic acid)~3.5 - 3.8Singlet~30 - 35
C4-H (pyrazole)~6.0 - 6.3Singlet~105 - 110
N-H (pyrazole)Broad, variableSinglet-
O-H (acid)Broad, variableSinglet-
C3 (pyrazole)--~145 - 150
C5 (pyrazole)--~140 - 145
C=O (acid)--~170 - 175

Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound. These two methods are often complementary, as molecular vibrations can be active in one technique but not the other. wiley.com

The FT-IR spectrum is dominated by absorptions from polar bonds. A key feature for this molecule is the carboxylic acid group, which gives rise to two highly characteristic absorptions: a very broad band for the O-H stretching vibration, typically found between 2500 and 3300 cm⁻¹, and a very strong, sharp band for the C=O (carbonyl) stretching vibration, expected in the 1690-1760 cm⁻¹ region. libretexts.orglibretexts.org Other significant peaks include C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹, and C=C and C-N stretching vibrations from the pyrazole ring in the 1400-1600 cm⁻¹ fingerprint region. libretexts.orgvscht.cz

Raman spectroscopy, which detects vibrations that cause a change in polarizability, would be particularly useful for observing the C=C bonds of the pyrazole ring. While IR and Raman are both forms of vibrational spectroscopy, what is intense in the IR spectrum may be weak in the Raman, and vice versa. wiley.com

Table 2: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
O-H stretchCarboxylic Acid3300 - 2500Strong, Very Broad
C-H stretch (sp³)-CH₃, -CH₂-3000 - 2850Medium
C=O stretchCarboxylic Acid1760 - 1690Strong, Sharp
C=N / C=C stretchPyrazole Ring1600 - 1450Medium to Weak
C-O stretchCarboxylic Acid1320 - 1210Medium
O-H bendCarboxylic Acid1440 - 1395Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. For this compound, the primary chromophore—the part of the molecule that absorbs UV light—is the pyrazole ring. mdpi.com The conjugated π-system of the aromatic pyrazole ring is expected to absorb UV radiation, leading to π → π* electronic transitions. Related pyrazole structures show absorption maxima (λmax) in the UV region, typically around 255 nm. mdpi.comresearchgate.net The carboxylic acid functional group itself does not absorb significantly in the 200-800 nm range. The position of the absorption maximum can be influenced by the solvent polarity.

Mass Spectrometry (MS/ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. Electrospray ionization (ESI) is a soft ionization method well-suited for a polar molecule like this compound, as it typically keeps the molecule intact during ionization. nih.gov

In positive-ion mode ESI-MS, the compound is expected to be detected as the protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. Adducts with other cations, such as sodium [M+Na]⁺, are also commonly observed. uni.luvulcanchem.com In negative-ion mode, the deprotonated molecule [M-H]⁻ would be detected. High-resolution mass spectrometry (HRMS) can determine the m/z value with high precision, allowing for the unambiguous determination of the elemental formula. nih.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification. uni.luvulcanchem.com

Table 3: Predicted ESI-MS Adducts and Collision Cross-Sections (CCS) for this compound. uni.luvulcanchem.com
AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺141.06586127.6 - 128.4
[M+Na]⁺163.04780136.2 - 138.4
[M-H]⁻139.05130126.3 - 126.6
[M+NH₄]⁺158.09240147.0
[M+K]⁺179.02174134.2

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly documented, analysis of closely related pyrazole carboxylic acids and other pyrazole derivatives provides significant insight into its expected solid-state characteristics. researchgate.netmdpi.com

This technique would reveal exact bond lengths, bond angles, and torsion angles within the molecule, confirming the planarity of the pyrazole ring. Crucially, it would elucidate the intermolecular interactions that govern the crystal packing. Carboxylic acids are well-known to form strong hydrogen-bonded dimers, where the O-H of one molecule interacts with the C=O of a neighboring molecule. It is highly probable that this compound would exhibit this dimeric motif in its crystal structure.

Exploration of Derivatives and Analogues of 2 5 Methyl 1h Pyrazol 3 Yl Acetic Acid

Design and Synthesis of Novel Structural Analogues

The design of novel structural analogues of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid is often guided by the goal of enhancing specific biological activities or improving physicochemical properties. The synthesis of these analogues typically involves multi-step reaction sequences, starting from readily available precursors.

A common synthetic strategy for creating analogues of this pyrazole (B372694) compound involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For instance, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with an arylhydrazine can lead to the formation of a trifluoromethyl-substituted pyrazole core. bibliomed.org This core can then be further functionalized. Another versatile method is the [3+2] cycloaddition reaction between an alkyne or alkene and a 1,3-dipolar compound, which provides a direct route to the pyrazole ring system. mdpi.com

The synthesis of N-trifluoromethyl pyrazoles can be achieved by trapping transiently generated trifluoromethylhydrazine. acs.org Modifications to the acetic acid side chain are also a key area of synthetic exploration. For example, the carboxylic acid group can be converted to amides, esters, or other functional groups to modulate the compound's polarity and interaction with biological targets.

The following table provides an overview of synthetic methods employed in the creation of pyrazole analogues:

Starting MaterialsReaction TypeKey Features of AnalogueReference
Substituted acetophenones, diethyl oxalate, and phenylhydrazineCondensation and cyclizationSynthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl) derivatives. acs.org acs.org
1,3-dicarbonyl compounds and hydrazinesCyclocondensationA fundamental and widely used method for constructing the pyrazole ring. mdpi.com mdpi.com
Di-Boc trifluoromethylhydrazine and 1,3-dicarbonyl compoundsCondensation/CyclizationOne-pot synthesis of N-trifluoromethyl pyrazoles. acs.org acs.org
Hydrazones and Vilsmeier-Haack reagentCyclization-formylationPreparation of 4-formylpyrazole derivatives. mdpi.com mdpi.com
5-aminopyrazoles and β-enaminonesMicrowave-assisted cyclocondensationSynthesis of fused pyrazolo[1,5-a]pyrimidines. mdpi.com mdpi.com

These synthetic approaches allow for the systematic introduction of a wide variety of substituents at different positions of the pyrazole ring and the acetic acid side chain, enabling a thorough exploration of the chemical space around the parent compound.

Structure-Activity Relationship (SAR) Studies for Specific Molecular Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the molecular features required for specific biological interactions.

The pyrazole core itself is a key pharmacophore, and its substitution pattern significantly impacts activity. For example, in a series of pyrazole-based inhibitors of meprin α and β, the nature of the substituents at the 3 and 5 positions of the pyrazole ring was found to be critical for inhibitory potency. While a 3,5-diphenylpyrazole (B73989) showed high activity, the introduction of smaller groups like methyl or larger groups like benzyl (B1604629) at these positions led to a decrease in activity. nih.gov

The N-substitution on the pyrazole ring also plays a significant role in modulating biological activity. In the same study on meprin inhibitors, the introduction of lipophilic moieties such as methyl or phenyl on the pyrazole nitrogen resulted in a decrease in activity compared to the unsubstituted analogue. nih.gov

The following table summarizes key SAR findings for pyrazole derivatives:

Structural ModificationImpact on Biological ActivityExampleReference
Substitution at positions 3 and 5 of the pyrazole ringInfluences inhibitory potency against meprin α and β. nih.gov3,5-diphenyl substitution showed high activity. nih.gov nih.gov
N-substitution on the pyrazole ringLipophilic N-substituents can decrease inhibitory activity. nih.govN-methyl and N-phenyl derivatives were less active. nih.gov nih.gov
Carboxylic acid group on the side chainCan be essential or detrimental depending on the target.Elimination of antibacterial activity in some pyrazole derivatives. nih.gov nih.gov
Introduction of a trifluoromethyl groupOften enhances biological activity and metabolic stability.Potent antibacterial activity observed in trifluoromethyl-substituted derivatives. nih.govrsc.org nih.govrsc.org

These SAR studies provide a rational basis for the design of more potent and selective analogues of this compound for various therapeutic targets.

Impact of Substituent Modifications on Chemical Properties and Biological Interactions (e.g., trifluoromethyl derivatives)

The introduction of specific substituents onto the this compound scaffold can dramatically alter its chemical properties and, consequently, its biological interactions. One of the most impactful modifications is the incorporation of a trifluoromethyl (CF3) group.

The trifluoromethyl group is a common bioisostere for a methyl group but has significantly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, which can influence a molecule's acidity, metabolic stability, and ability to cross cell membranes. The presence of a CF3 group can lead to enhanced biological activity. researchgate.net

For example, a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives were synthesized and showed potent activity against antibiotic-resistant Gram-positive bacteria. rsc.org The CF3 group was found to reduce toxicity against human cells while maintaining potency against bacteria. nih.gov In another study, the introduction of a trifluoromethyl group at the 5-position of the pyrazole ring was a key feature in a series of potent antibacterial agents. bibliomed.org

The impact of various substituents on the properties of pyrazole derivatives is summarized in the table below:

SubstituentPosition on Pyrazole RingImpact on PropertiesBiological RelevanceReference
Trifluoromethyl (CF3)5-positionIncreases lipophilicity and metabolic stability. bibliomed.orgresearchgate.netEnhanced antibacterial and antifungal activity. bibliomed.orgrsc.orgnih.gov bibliomed.orgrsc.orgresearchgate.netnih.gov
Trifluoromethyl (CF3)N-aryl moietyReduces toxicity against human cells. nih.govImproved therapeutic index for antibacterial agents. nih.gov nih.gov
Carboxylic acidSide chainIncreases polarity and potential for hydrogen bonding.Can be critical for target binding but may reduce cell permeability. nih.gov nih.gov
Phenyl3 and 5-positionsIncreases lipophilicity and potential for π-π stacking interactions.High inhibitory activity against certain enzymes. nih.gov nih.gov
DichloroN-aryl moietyIncreases lipophilicity.Potent antibacterial activity. nih.gov nih.gov

Potential Applications in Materials Science Research

Investigation as Components in Novel Material Development

Research into pyrazole (B372694) derivatives suggests their potential as building blocks in the creation of new materials. While specific studies on 2-(5-methyl-1H-pyrazol-3-yl)acetic acid are emerging, the broader class of pyrazole-containing compounds is recognized for its utility in materials science. For instance, a related compound, 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, is noted as a versatile building block for research in this field. atomfair.com The presence of the reactive acetic acid moiety allows for various chemical modifications, enabling its incorporation into larger molecular frameworks.

The synthesis of novel pyrazolyl s-triazine derivatives, facilitated by acetic acid, highlights the role of the carboxylic acid group in driving reactions to form more complex molecules with potential applications in advanced materials. nih.gov The adaptability of the pyrazole structure allows for the tuning of electronic and steric properties, which is a crucial aspect of designing new materials with specific functions.

A summary of related pyrazole derivatives and their relevance to materials science is presented below:

CompoundStated Relevance to Materials Science
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acidA versatile building block for materials science research and a precursor for specialty polymers. atomfair.com
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideUsed as a ligand to construct mononuclear coordination complexes, demonstrating the coordinating ability of the pyrazole moiety. nih.gov
5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonateIts crystal structure analysis provides insights into intermolecular interactions crucial for designing solid-state materials. nih.gov

Role in Polymer Chemistry and Crystalline Structures

In the realm of polymer chemistry, pyrazole-acetic acid derivatives are being explored as potential monomers for the creation of specialty polymers. The bifunctional nature of this compound, with its pyrazole ring and carboxylic acid group, allows it to be potentially integrated into polymer chains through condensation polymerization. A related fluorinated pyrazole-acetic acid derivative is identified as a monomer for specialty polymers with enhanced chemical resistance, suggesting a similar potential for the title compound. atomfair.com

The crystalline structure of materials is fundamental to their properties. Studies on the crystal structures of various pyrazole derivatives reveal the importance of intermolecular interactions, such as hydrogen bonding and π–π stacking, in determining the packing of molecules in the solid state. For example, the crystal structure of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate shows the formation of a centrosymmetric tetramer stabilized by strong N—H⋯N and N—H⋯O hydrogen bonds, as well as π–π stacking. nih.gov The carboxylic acid group in this compound is also capable of forming strong hydrogen bonds, which can be expected to play a significant role in its crystal engineering.

The table below summarizes key crystallographic features of a related pyrazole derivative, which can provide insights into the potential solid-state behavior of this compound.

CompoundKey Crystallographic Features
5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate- Asymmetric unit contains two distinct molecules. - Formation of a centrosymmetric tetramer. - Stabilized by N—H⋯N and N—H⋯O hydrogen bonds and π–π stacking. nih.gov
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate- Phenyl and pyrazole rings are inclined. - Crystal packing shows strong O-H...O hydrogen bonding. mdpi.com

Supramolecular Architectures in Solid-State Materials

Supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. Pyrazole derivatives are well-suited for the construction of supramolecular architectures due to their excellent coordinating properties. The nitrogen atoms of the pyrazole ring can act as ligands for metal ions, leading to the formation of coordination complexes and coordination polymers. nih.govresearchgate.net

The presence of both a pyrazole ring and a carboxylic acid group in this compound makes it a particularly interesting candidate for the design of metal-organic frameworks (MOFs) and other coordination polymers. The carboxylate group can coordinate to metal ions in various modes, while the pyrazole ring provides additional coordination sites, allowing for the formation of multidimensional networks. mdpi.com The self-assembly process is guided by the coordination geometry of the metal ion and the shape and functionality of the organic ligand. nih.gov The development of such supramolecular structures is a vibrant area of materials science, with potential applications in gas storage, catalysis, and sensing.

Biological Interactions and Mechanistic Studies in Vitro and Molecular Focus

Enzyme Inhibition Mechanisms (In Vitro)

The pyrazole (B372694) nucleus is a key feature in many enzyme inhibitors. However, specific in vitro studies detailing the direct inhibitory mechanisms of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid are not extensively documented. Research has primarily focused on more complex molecules that incorporate this pyrazole foundation.

Interaction with Specific Enzymes (e.g., Protein Disulfide Isomerase)

Protein disulfide isomerase (PDI) is a chaperone protein that facilitates protein folding within the endoplasmic reticulum by catalyzing disulfide bond formation and rearrangement. nih.gov Its inhibition has been identified as a potential therapeutic strategy, as it can suppress apoptosis induced by misfolded proteins, a hallmark of many neurodegenerative diseases. nih.gov While small-molecule inhibitors of PDI have been discovered, there is no specific evidence in the available literature to indicate that this compound directly interacts with or inhibits PDI. The study of PDI inhibition has largely centered on other structurally distinct compounds. nih.govumich.edu

Receptor Binding Studies and Ligand-Target Interactions (In Vitro)

Molecular Recognition and Binding Affinities

Molecular docking studies on various pyrazole derivatives have been conducted to elucidate their binding modes with biological targets. These studies often reveal key interactions, such as hydrogen bonding and hydrophobic contacts, that contribute to their binding affinity. For instance, molecular modeling of certain pyrazole derivatives designed as HIV-1 non-nucleoside reverse transcriptase inhibitors showed that a carbonyl oxygen can form a crucial hydrogen bond with the backbone of lysine residue K103 in the enzyme's active site. nih.gov However, specific binding affinity values (like Kd or Ki) for this compound with any specific receptor or protein target have not been reported.

Investigation of Antiproliferative Effects in Cancer Cell Lines (In Vitro)

The pyrazole scaffold is a cornerstone in the synthesis of novel compounds with potent antiproliferative properties. bohrium.commdpi.com While this compound itself is primarily a precursor, its derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines.

In one prominent study, novel pyrazolyl-s-triazine derivatives were synthesized and evaluated for their anticancer activity. These compounds were tested against a panel of human cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), U-87 MG (glioblastoma), A549 (non-small cell lung cancer), and PANC-1 (pancreatic cancer). The cell viability assays showed that most of these synthesized derivatives induced cytotoxicity in all tested cell lines. nih.govnih.gov

Studies on Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical pathway often dysregulated in cancer. mdpi.com Several studies have shown that complex pyrazole derivatives can induce apoptosis in cancer cells. For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to be potent inhibitors of Bcl-2, an anti-apoptotic protein. These compounds were shown to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, thereby promoting cell death in cancer cell lines. rsc.org This indicates that the pyrazole scaffold can be effectively modified to create molecules that specifically target and activate the intrinsic apoptotic pathway.

Modulation of Cellular Signaling Cascades (e.g., EGFR/PI3K/AKT/mTOR)

The EGFR/PI3K/AKT/mTOR signaling pathway is a crucial cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. nih.gov This pathway is a key target for modern cancer therapeutics.

Research has demonstrated that pyrazolyl-s-triazine derivatives can effectively target this pathway. Specifically, certain derivatives showed potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). nih.gov For example, compounds identified as 7d and 7f in one study displayed strong EGFR inhibitory activity, with IC₅₀ values comparable to the established drug Tamoxifen. nih.govnih.gov

Furthermore, these derivatives were found to significantly disrupt the downstream PI3K/AKT/mTOR signaling cascade in triple-negative breast cancer cells (MDA-MB-231). Treatment with these compounds led to a marked reduction in the levels of PI3K, AKT, and mTOR, confirming their mechanism of action involves the comprehensive blockade of this critical cell survival pathway. nih.gov

Interactive Data Tables

Table 1: EGFR Inhibitory Activity of Pyrazolyl-s-Triazine Derivatives This table summarizes the half-maximal inhibitory concentration (IC₅₀) of select derivatives against EGFR.

CompoundIC₅₀ (nM)
7f 59.24
7d 70.30
7c 81.60
Tamoxifen (Reference) 69.10

Table 2: Inhibition of PI3K/AKT/mTOR Pathway Components by Pyrazolyl-s-Triazine Derivatives This table shows the fold-change in the concentration of key signaling proteins in MDA-MB-231 cells after treatment with specific derivatives compared to an untreated control.

CompoundPI3K (Fold Change)AKT (Fold Change)mTOR (Fold Change)
7d 0.660.820.80
7f 0.350.560.66

Studies on Antimicrobial Efficacy Against Microbial Strains (In Vitro)

While direct studies on the antimicrobial efficacy of this compound are not available, the broader class of pyrazole derivatives has been investigated for such properties.

Inhibition of Bacterial Growth and Biofilm Formation

Research into various pyrazole derivatives has shown potential for inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain novel pyrazole analogues have demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against specific strains like Escherichia coli and Streptococcus epidermidis. nih.gov Additionally, some pyrazole derivatives incorporating other heterocyclic moieties, such as thiazol-4-one, have shown potent activity against multidrug-resistant pathogens.

Biofilm formation is a critical factor in microbial persistence and resistance. osti.gov While specific data for this compound is absent, the acetic acid functional group itself is known to have antibiofilm properties, capable of eradicating mature biofilms of bacteria like P. aeruginosa and S. aureus at low concentrations. nih.govresearchgate.net However, the efficacy of a compound is highly dependent on its complete structure, and these findings cannot be directly extrapolated to the target molecule.

Modulation of Inflammatory Pathways and Biomarkers (In Vitro)

The pyrazole nucleus is a core component of several well-known anti-inflammatory drugs, such as the COX-2 inhibitor Celecoxib. nih.gov Consequently, many synthetic pyrazole derivatives have been evaluated for their anti-inflammatory potential. sciencescholar.us These studies often focus on the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.govijpsjournal.com

In vitro assays for various pyrazole compounds have demonstrated significant inhibitory activity against these enzymes. nih.gov For example, certain synthesized pyrazoline derivatives have shown potent lipoxygenase inhibition with IC50 values around 80 µM. nih.gov The anti-inflammatory mechanisms of pyrazoles can also involve the modulation of pro-inflammatory cytokines and transcription factors like NF-κB. ijpsjournal.com However, no specific in vitro studies on the modulation of inflammatory pathways by this compound have been reported.

Antioxidant Mechanisms and Radical Scavenging Assays (In Vitro)

Many compounds containing the pyrazole or pyrazolone (B3327878) moiety have been screened for their ability to act as antioxidants. nih.gov The primary methods for evaluating this in vitro are radical scavenging assays, which measure the compound's ability to neutralize stable free radicals.

Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. nih.govmdpi.commdpi.com Studies on various pyrazolone analogues have revealed potent antiradical activity, with IC50 values in the low micromolar range in DPPH assays. nih.gov The antioxidant capacity is often attributed to the ability of the pyrazole ring and its substituents to donate a hydrogen atom or an electron to stabilize free radicals. nih.gov Despite these findings for related structures, specific data from radical scavenging assays for this compound is not available in the reviewed literature.

Future Research Directions and Unresolved Challenges for 2 5 Methyl 1h Pyrazol 3 Yl Acetic Acid

Exploration of New Synthetic Pathways for Enhanced Scalability

A primary challenge in the widespread application of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid is the development of synthetic routes that are not only efficient but also scalable for industrial production. Traditional batch synthesis methods often face limitations in terms of reaction time, yield, and safety when transitioning from laboratory to large-scale manufacturing. mdpi.comresearchgate.net

Future research should focus on the implementation of continuous flow chemistry for the synthesis of this compound. mdpi.comacs.org Flow chemistry offers several advantages, including enhanced control over reaction parameters, improved heat and mass transfer, and the potential for automation, leading to higher yields and purity. mdpi.comresearchgate.net The development of a robust flow synthesis protocol would significantly reduce production costs and environmental impact, making the compound more accessible for various applications. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyrazole (B372694) Derivatives

MethodologyAdvantagesChallenges
Batch Synthesis Well-established, suitable for small-scale production.Scalability issues, longer reaction times, potential safety hazards. mdpi.com
Flow Chemistry Enhanced process control, improved safety, higher yields, potential for automation. mdpi.comresearchgate.netacs.orgInitial setup costs, requirement for specialized equipment.
Catalytic Synthesis Increased reaction rates, potential for greener processes, catalyst recyclability.Catalyst deactivation, cost of noble metal catalysts.
One-Pot Synthesis Reduced reaction time, lower solvent consumption, improved efficiency. nih.govnih.govOptimization of reaction conditions for multiple steps.

Deeper Mechanistic Understanding of Molecular Interactions

A thorough understanding of the molecular interactions of this compound is crucial for designing new applications, particularly in the fields of medicinal chemistry and materials science. While the general reactivity of the pyrazole and carboxylic acid functional groups is known, the specific interplay of these groups and their influence on the compound's binding affinity and selectivity towards biological targets or material interfaces remain largely unexplored.

Computational studies, such as Density Functional Theory (DFT) and molecular docking simulations, can provide valuable insights into the compound's electronic structure, reactivity, and binding modes. researchgate.net These theoretical approaches can help elucidate the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition. researchgate.net By creating accurate computational models, researchers can predict how modifications to the molecular structure will affect its interactions with specific targets.

Experimental techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are also essential for validating the computational predictions and providing a detailed picture of the compound's three-dimensional structure and intermolecular interactions in the solid-state and in solution. A deeper mechanistic understanding will enable the rational design of derivatives with enhanced properties for specific applications.

Integration into Advanced Functional Materials

The unique structural features of this compound make it an attractive building block for the creation of advanced functional materials. The pyrazole ring can act as a ligand for metal ions, while the carboxylic acid group can participate in the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netdtu.dknih.gov

Future research should explore the synthesis and characterization of MOFs incorporating this pyrazole derivative. researchgate.netdtu.dknih.gov MOFs are highly porous materials with potential applications in gas storage and separation, catalysis, and sensing. acs.org The specific properties of the resulting MOFs will depend on the choice of metal ions and the coordination geometry of the pyrazole ligand. By systematically varying these parameters, it may be possible to create materials with tailored pore sizes and functionalities for specific applications, such as the selective capture of volatile organic compounds. researchgate.netdtu.dknih.gov

Another promising area of research is the development of polymers and composites incorporating this compound. The carboxylic acid group can be used to functionalize polymer backbones, introducing new properties such as improved thermal stability, flame retardancy, or the ability to coordinate with metal ions. The pyrazole moiety can also impart specific optical or electronic properties to the resulting materials.

Development of Novel Biological Probes Based on the Scaffold

The pyrazole scaffold is a common feature in many biologically active molecules, and this compound provides a versatile platform for the development of novel biological probes. nih.gov Fluorescent probes, for example, are invaluable tools for visualizing and quantifying biological processes in real-time. nih.govglobethesis.com

Future research should focus on the design and synthesis of fluorescent probes derived from this pyrazole acetic acid. nih.govnih.gov By attaching a fluorophore to the molecule, it may be possible to create probes that selectively bind to specific biomolecules or ions, leading to a change in their fluorescence properties. nih.govacs.org For instance, the pyrazole nitrogen atoms and the carboxylic acid oxygen atoms could act as a chelation site for metal ions, and upon binding, a significant change in fluorescence intensity or wavelength could be observed. nih.govacs.org

Furthermore, the development of pyrazole-based probes for bioimaging applications is a rapidly growing field. nih.gov The inherent biocompatibility and membrane permeability of some pyrazole derivatives make them suitable for in vivo imaging. nih.gov By conjugating the this compound scaffold with targeting moieties, it may be possible to develop probes that accumulate in specific tissues or cells, allowing for the visualization of disease states.

Theoretical Predictions for Underexplored Applications

Computational methods, such as in silico screening and Quantitative Structure-Activity Relationship (QSAR) studies, can play a pivotal role in identifying new and underexplored applications for this compound and its derivatives. ej-chem.orgresearchgate.netbiointerfaceresearch.com These methods allow for the rapid screening of large virtual libraries of compounds against various biological targets or for predicting specific material properties.

Future research should leverage these computational tools to explore the potential of this pyrazole derivative in areas that have not yet been extensively investigated. For example, in silico screening could be used to identify potential protein targets for which the compound may act as an inhibitor or modulator. researchgate.netbiointerfaceresearch.com This could lead to the discovery of new therapeutic applications for derivatives of this compound.

QSAR studies can be employed to establish a correlation between the chemical structure of pyrazole derivatives and their observed biological activity or physical properties. ej-chem.org By developing robust QSAR models, researchers can predict the properties of new, unsynthesized derivatives, thereby guiding the design of compounds with optimized characteristics for a particular application. This predictive power can significantly accelerate the discovery and development process for new drugs and materials based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for preparing derivatives of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid?

Derivatives are commonly synthesized via alkylation or condensation reactions. For example, heating 5-substituted pyrazole precursors with chloroacetic acid under reflux conditions (e.g., in acetic acid or ethanol) yields thioacetic acid intermediates, which are further modified through salt formation with inorganic/organic bases (e.g., NaOH, morpholine). Recrystallization from solvents like DMF/acetic acid mixtures ensures purity .

Q. What characterization techniques are essential for confirming the structure of pyrazole-acetic acid derivatives?

A multi-technique approach is required:

  • Elemental analysis to verify composition.
  • IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretches at ~1700 cm⁻¹, pyrazole ring vibrations).
  • ¹H/¹³C NMR to resolve substituent positions and confirm regioselectivity.
  • LC-MS for molecular weight validation and purity assessment .

Q. How are salts of pyrazole-acetic acid derivatives synthesized for pharmacological studies?

Salts are prepared by reacting the free acid with stoichiometric equivalents of hydroxides (e.g., NaOH) or metal sulfates (e.g., FeSO₄) in aqueous or alcoholic media. For organic salts, bases like piperidine are used. Purification involves solvent evaporation or recrystallization .

Advanced Research Questions

Q. How can computational methods improve the design of pyrazole-acetic acid synthesis?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. Information science tools analyze experimental datasets to identify optimal conditions (e.g., solvent, temperature), creating a feedback loop between computation and lab validation . Molecular docking further predicts bioactivity, guiding structural modifications for targeted pharmacological effects .

Q. What statistical frameworks are effective for optimizing reaction yields in heterocyclic acid synthesis?

Design of Experiments (DoE) methods, such as factorial or response surface designs, systematically vary parameters (e.g., molar ratios, reaction time) to model interactions and identify maxima. This minimizes experiments while accounting for variables like catalyst loading or pH, as demonstrated in TiO₂ photoactivity studies .

Q. How should researchers resolve contradictions in spectral data during structural analysis?

Cross-validation across techniques is critical. For example:

  • Discrepancies in NMR peak assignments can be addressed via 2D-COSY or HSQC.
  • IR and elemental analysis reconcile unexpected functional group signals.
  • LC-MS confirms molecular integrity if fragmentation patterns conflict with proposed structures .

Q. What strategies mitigate side reactions during pyrazole-acetic acid alkylation?

  • Temperature control : Lower temperatures reduce undesired cyclization.
  • Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid as methyl ester).
  • Catalyst screening : Lewis acids like ZnCl₂ enhance regioselectivity in alkylation steps .

Q. How are stability studies conducted for pyrazole-acetic acid derivatives?

  • Accelerated degradation tests : Expose compounds to heat, light, or humidity and monitor decomposition via HPLC.
  • pH-dependent stability : Assess hydrolytic stability in buffers (pH 1–13) to identify labile bonds (e.g., ester linkages) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.